N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H9N3OS2 and its molecular weight is 275.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Thiophene Derivatives : Benzo[b]thiophene derivatives, including thiadiazoles and oxadiazoles, are synthesized for their wide spectrum of pharmacological properties. These compounds, characterized by various analytical techniques, exhibit potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Pai, 2010).
Carbonic Anhydrase Inhibitors : Metal complexes of heterocyclic sulfonamides, including thiadiazole derivatives, are synthesized and characterized for their strong inhibitory properties against human carbonic anhydrases, crucial enzymes in various physiological processes (Büyükkıdan et al., 2013).
Photophysical Properties
- Fluorescent Compounds : A series of benzamide derivatives and their corresponding BF2 complexes are synthesized to explore their photophysical properties, including large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (Zhang et al., 2017).
Anticancer Applications
- Anticancer Evaluation of Schiff’s Bases : Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups are synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some compounds exhibit promising results, comparable to standard drugs (Tiwari et al., 2017).
Polymer Science and Materials Chemistry
- Polymer Solar Cells : The use of thiophene derivatives in the construction of donor-acceptor low bandgap polymers for high-efficiency bulk heterojunction photovoltaics is explored, demonstrating their potential in solar cell applications (Qin et al., 2009).
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s interaction with its targets involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
It is known that btz-based compounds can be used as potential visible-light organophotocatalysts .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The action, efficacy, and stability of N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOFJJLNVGPMTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.